molecular formula C20H22O4 B1428447 Diethyl 2,2'-dimethylbiphenyl-4,4'-dicarboxylate CAS No. 855254-76-1

Diethyl 2,2'-dimethylbiphenyl-4,4'-dicarboxylate

Cat. No. B1428447
M. Wt: 326.4 g/mol
InChI Key: NQAJKEFVVKYKNC-UHFFFAOYSA-N
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Description

Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate is a planar biphenyldicarboxylic acid ester . It is a chemical compound with the molecular formula C20H22O4 .


Molecular Structure Analysis

The molecular structure of Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate consists of two near-planar aromatic ester groups . The dihedral angle between the aromatic rings is 58.0 (1)° . The two nitro groups are tilted slightly from the plane of the aromatic rings, making dihedral angles of 14.1 (1) and 8.2 (2)° .


Physical And Chemical Properties Analysis

Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate has a molecular weight of 326.4 g/mol . It has a topological polar surface area of 52.6 Ų . The compound has a rotatable bond count of 7 . It has a complexity of 393 .

Scientific Research Applications

1. Crystal Structure Analysis

Diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and related compounds have been analyzed for their crystal structures, revealing hydrogen-bonding networks. This research provides insights into molecular interactions and structural properties of these compounds (Metcalf & Holt, 2000).

2. Synthesis of Natural Compounds

Efforts have been made in synthesizing natural compounds such as aziridine-2,3-dicarboxylic acid using diethyl dicarboxylate derivatives. These studies contribute to the understanding of synthetic pathways and chemical properties of naturally occurring substances (Legters, Thijs, & Zwanenburg, 1991).

3. Enhanced Synthesis Techniques

Research has been conducted on improving the synthesis of diethyl dicarboxylate derivatives using ultrasound irradiation, demonstrating significant advancements in reaction conditions and yields (Ni et al., 2010).

4. Solid-State Structures and Chirality

Studies on the synthesis of chiral compounds such as diethyl 3,3'-di-tert-butyl-4,4'-dimethyl-2,2'-bipyrrole-5,5'-dicarboxylate have provided insights into the solid-state structures and chirality of organic compounds. These investigations enhance the understanding of stereochemistry in organic molecules (Skowronek & Lightner, 2003).

5. Coordination Polymers

Research on mixed-ligand coordination polymers involving diethyl 2,2'-dimethylbiphenyl-4,4'-dicarboxylate has led to the creation of novel compounds with unique topologies and potential applications in material science (Xie, Wang, & Zeng, 2014).

Safety And Hazards

Safety precautions for handling Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate include wearing personal protective equipment/face protection and ensuring adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

ethyl 4-(4-ethoxycarbonyl-2-methylphenyl)-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-5-23-19(21)15-7-9-17(13(3)11-15)18-10-8-16(12-14(18)4)20(22)24-6-2/h7-12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAJKEFVVKYKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735391
Record name Diethyl 2,2'-dimethyl[1,1'-biphenyl]-4,4'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,2'-dimethylbiphenyl-4,4'-dicarboxylate

CAS RN

855254-76-1
Record name Diethyl 2,2'-dimethyl[1,1'-biphenyl]-4,4'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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